molecular formula C12H8BrNO B096769 (4-Bromophenyl)-2-pyridyl ketone CAS No. 18453-32-2

(4-Bromophenyl)-2-pyridyl ketone

Cat. No.: B096769
CAS No.: 18453-32-2
M. Wt: 262.1 g/mol
InChI Key: CQIMFAYIBRLNCH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-2-pyridyl ketone is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIMFAYIBRLNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171587
Record name (4-Bromophenyl)-2-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18453-32-2
Record name (4-Bromophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18453-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (4-Bromophenyl)-2-pyridyl ketone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)-2-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)-2-pyridyl ketone
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Record name 2-(4-Bromobenzoyl)pyridine
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dibromobenzene (70 g) in diethyl ether (200 mL) was added magnesium turnings (8.66 g) at ambient temperature under an N2 atmosphere. After 15 minutes the mixture began to reflux. The reaction mixture was stirred for 5 hours. Stirring was then ceased and after some solids settled to the bottom, the solution was transferred via a cannula into a stirred mixture of 2-cyanopyridine (34.32 g) in diethyl ether (100 mL) at 0° C. The mixture was stired overnight. The mixture was then cooled to 0° C. and 200 mL aqueous 4N HCl was added. The layers were separated. The ether layer was extracted 2×150 mL 4N HCl . The acidic layers were combined and basified with sodium carbonate. The resultant mixture was extracted with 3×300 mL ether. The ether layers were combined, dried over MgSO04, filtered and concentrated by evaporation to afford 44 g of crude material. This was stored at -15° C. overnight and was then distilled at 50 millitorr at 130° C., and redistilled to yield 24.74 g of 4-[2-pyridylcarbonyl]bromobenzene as a white solid. (300 MHz, DMSO): 7.67-7.72 (m,1, aromatic), 7.75-7.79 (d,2, aromatic), 7.91-7.96 (d,2, aromatic), 8.01-8.12 (m,2, aromatic), 8.72-8.74 (d,1, aromatic); MS: (CI) 264 (M+1).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
34.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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